N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a Schiff base (imine) linkage, a triazole ring, and multiple substituted aromatic moieties. Its structure comprises:
- A 4-phenyl-4H-1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanylacetohydrazide chain at position 3.
This combination of electron-withdrawing (Br, triazole) and electron-donating (OCH₃) groups suggests applications in pharmaceuticals (e.g., antimicrobial, anticancer agents) or agrochemicals, leveraging its structural complexity for targeted interactions .
Properties
Molecular Formula |
C25H21Br2N5O4S |
|---|---|
Molecular Weight |
647.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Br2N5O4S/c1-35-20-9-8-15(11-21(20)36-2)24-30-31-25(32(24)18-6-4-3-5-7-18)37-14-22(33)29-28-13-16-10-17(26)12-19(27)23(16)34/h3-13,34H,14H2,1-2H3,(H,29,33)/b28-13+ |
InChI Key |
VSKBHIHFMKUDEI-XODNFHPESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde derivative to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of bromine atoms can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Structural Representation
The compound features a central hydrazide moiety linked to a dibromophenyl group and a triazole ring. This unique combination of functional groups contributes to its reactivity and biological activity.
Chemistry
Building Block for Synthesis
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create more complex molecules.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxyl group oxidation to ketones/aldehydes | Aldehydes, Ketones |
| Reduction | Reduction of the compound to form amines | Amines |
| Substitution | Nucleophilic substitution of bromine atoms | Various derivatives |
Biology
Biochemical Interactions
The compound's unique structure enables it to interact with biological molecules, making it useful in biochemical assays. Its triazole ring enhances binding affinity towards enzymes or receptors.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific cancer cell lines. The mechanism involves modulation of enzyme activity related to cell proliferation.
Medicine
Potential Therapeutic Applications
Due to its structural features, the compound has potential applications in drug development. The presence of the triazole ring is particularly noteworthy as many triazole-containing compounds are known for their antifungal and anticancer activities.
Table 2: Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Antifungal | Inhibition of fungal growth via enzyme modulation |
| Anticancer | Targeting specific cancer pathways |
| Anti-inflammatory | Potential modulation of inflammatory responses |
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and bromine atoms play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Research Findings
Bioactivity Trends: Halogenation (Br/Cl) enhances antimicrobial potency compared to non-halogenated analogues. For example, the dichloro analogue in showed MIC values of 8–16 µg/mL against Candida albicans, while methoxy-substituted derivatives (e.g., ) exhibited weaker activity. The target compound’s bromine atoms may further improve lipid solubility and membrane penetration .
Synthetic Efficiency :
- The target compound’s triazole ring likely follows a cyclocondensation pathway similar to , where hydrazide intermediates react with aldehydes or ketones. However, bromination at the 3,5-positions requires careful control to avoid overhalogenation .
Physicochemical Properties: Solubility: The 3,4-dimethoxyphenyl group in the target compound increases hydrophilicity compared to ’s diethylamino group, which may reduce bioavailability despite enhancing solubility. Stability: Crystallographic data from (for a dichloro analogue) reveal planar conformations stabilized by intramolecular hydrogen bonds (O–H···N, N–H···O), suggesting the target compound’s brominated analogue may adopt similar stabilizing interactions.
Crystallographic and Stability Analysis
- The dichloro analogue in crystallizes in the monoclinic system (space group P2₁/c) with a dihedral angle of 5.4° between aromatic rings, indicating near-planarity. Bromine’s larger atomic radius may increase steric hindrance, slightly distorting this angle and affecting packing efficiency.
- SHELX refinement (used in ) confirms that hydrogen-bonding networks (e.g., N–H···O) dominate crystal stabilization, a feature likely conserved in the target compound.
Biological Activity
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis
The compound is synthesized through a condensation reaction involving 3,5-dibromosalicylaldehyde and acetohydrazide derivatives. The procedure typically involves:
- Dissolving the reactants in ethanol.
- Heating the mixture to facilitate the reaction.
- Isolating the product through filtration and purification methods such as recrystallization.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 617.32 g/mol. The structural characteristics include:
- Brominated Phenolic Group : Enhances biological activity through halogen bonding.
- Triazole Ring : Known for its diverse pharmaceutical properties.
- Thioether Linkage : Contributes to the compound's stability and reactivity.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activities against various pathogens. For instance:
- In vitro studies have shown that related compounds inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Compounds with similar structures have been reported to possess moderate to high antibacterial and antifungal activities .
Anti-Virulence Activity
The compound has been identified as an anti-virulence agent:
- It inhibits Type III secretion systems (T3SS) in pathogenic bacteria, which are crucial for their virulence . This inhibition can disrupt the infection cycle of pathogens like Chlamydia pneumoniae and Yersinia species.
Enzyme Inhibition
Studies have indicated that compounds with similar triazole structures can inhibit cholinesterase enzymes:
- For example, related compounds showed competitive inhibition against butyrylcholinesterase with IC50 values comparable to known inhibitors .
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of the compound against a panel of bacteria and fungi. The results indicated that modifications in substituents significantly affected the antimicrobial potency. Compounds with increased lipophilicity showed enhanced antibacterial activity .
Case Study 2: Anti-Virulence Mechanism
In a preclinical study, the compound's effect on virulence gene regulation was assessed in Escherichia coli. The results demonstrated a global downregulation of virulence factors associated with T3SS, leading to reduced pathogenicity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
